molecular formula C21H18N4O B5136472 1-(2,3-Dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea

1-(2,3-Dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea

Cat. No.: B5136472
M. Wt: 342.4 g/mol
InChI Key: CYDWOTNQLCLCOU-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties.

Preparation Methods

The synthesis of 1-(2,3-Dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea typically involves the reaction of 2,3-dimethylquinoxaline with naphthalen-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

1-(2,3-Dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea can undergo various chemical reactions, including:

Scientific Research Applications

1-(2,3-Dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .

Comparison with Similar Compounds

1-(2,3-Dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea can be compared with other quinoxaline derivatives such as:

Properties

IUPAC Name

1-(2,3-dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-13-14(2)23-20-12-18(9-10-19(20)22-13)25-21(26)24-17-8-7-15-5-3-4-6-16(15)11-17/h3-12H,1-2H3,(H2,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDWOTNQLCLCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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